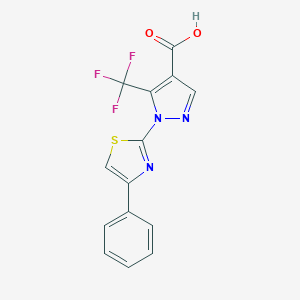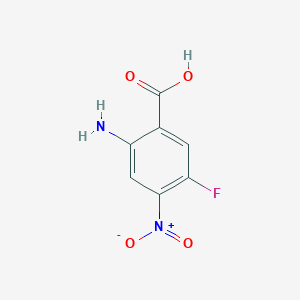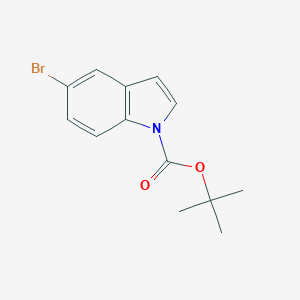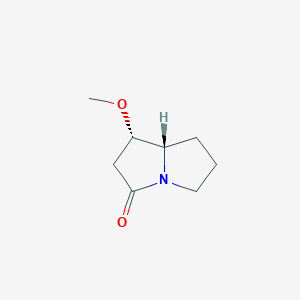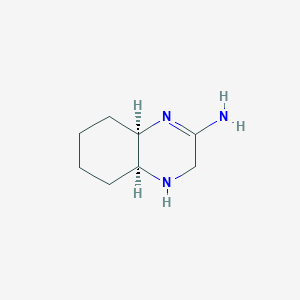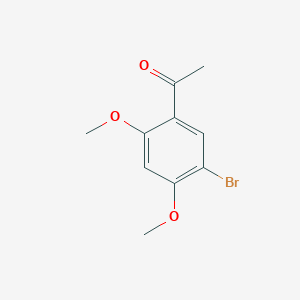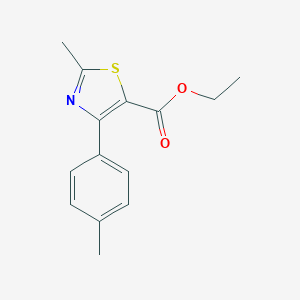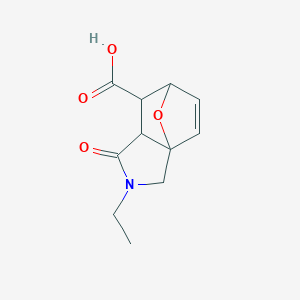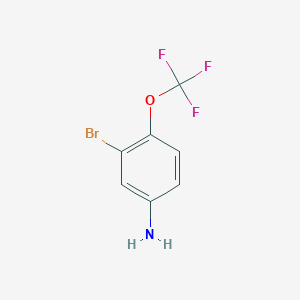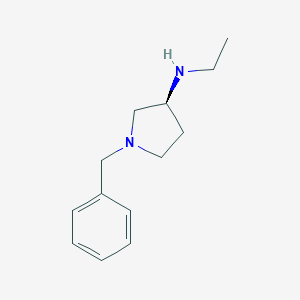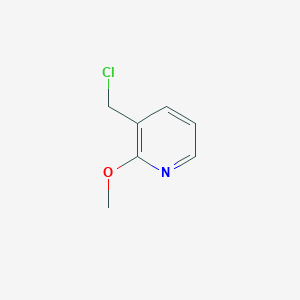![molecular formula C9H13NO B060421 1-[2-(Aminomethyl)phenyl]ethanol CAS No. 182963-65-1](/img/structure/B60421.png)
1-[2-(Aminomethyl)phenyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Aminomethyl)phenyl]ethanol, also known as Phenylethanolamine, is a chemical compound with the molecular formula C8H11NO. It is a derivative of phenethylamine and has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
1-[2-(Aminomethyl)phenyl]ethanol has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including adrenergic and serotonergic receptor agonism, as well as monoamine oxidase inhibition. These activities make it a promising candidate for the treatment of a variety of conditions, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
The exact mechanism of action of 1-[2-(Aminomethyl)phenyl]ethanol is not fully understood. However, it is believed to act primarily through its agonism of adrenergic and serotonergic receptors. Additionally, it has been shown to inhibit the activity of monoamine oxidase, which is an enzyme that breaks down neurotransmitters such as dopamine, norepinephrine, and serotonin.
Efectos Bioquímicos Y Fisiológicos
1-[2-(Aminomethyl)phenyl]ethanol has a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to increased mood and energy levels. It has also been shown to increase heart rate and blood pressure, which can be beneficial in certain medical situations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(Aminomethyl)phenyl]ethanol in lab experiments is its relatively low cost and ease of synthesis. Additionally, its broad range of biological activities make it a versatile tool for studying a variety of physiological processes. However, one limitation is that its effects can be difficult to isolate and study in vivo due to its multiple mechanisms of action.
Direcciones Futuras
There are many potential future directions for research on 1-[2-(Aminomethyl)phenyl]ethanol. One area of interest is its potential as a treatment for depression and other mood disorders. Additionally, further research is needed to fully understand its mechanisms of action and how it interacts with other neurotransmitter systems in the brain. Finally, there is potential for the development of new drugs based on the structure of 1-[2-(Aminomethyl)phenyl]ethanol that could have even greater therapeutic potential.
Conclusion
1-[2-(Aminomethyl)phenyl]ethanol is a promising chemical compound with a variety of potential applications in scientific research. Its multiple biological activities make it a versatile tool for studying a variety of physiological processes, and its low cost and ease of synthesis make it an attractive option for researchers. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Métodos De Síntesis
1-[2-(Aminomethyl)phenyl]ethanol can be synthesized through a variety of methods. One common method involves the reduction of 1-[2-(Nitrophenyl)ethyl]amine using hydrogen gas and a palladium catalyst. Another method involves the reduction of 1-[2-(Bromophenyl)ethyl]amine using sodium borohydride. Both of these methods result in the formation of 1-[2-(Aminomethyl)phenyl]ethanol with high yields.
Propiedades
Número CAS |
182963-65-1 |
|---|---|
Nombre del producto |
1-[2-(Aminomethyl)phenyl]ethanol |
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
1-[2-(aminomethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H13NO/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,11H,6,10H2,1H3 |
Clave InChI |
KPURZDPKEGBNFL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1CN)O |
SMILES canónico |
CC(C1=CC=CC=C1CN)O |
Sinónimos |
Benzenemethanol, 2-(aminomethyl)--alpha--methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




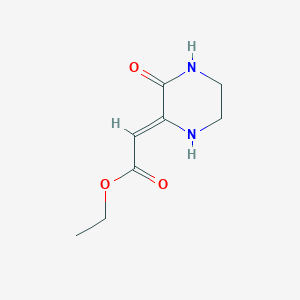
![3-[(3-Hydroxypropyl)disulfanyl]-1-propanol](/img/structure/B60346.png)
